molecular formula C21H19BrN4O2S B2895587 2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one CAS No. 2034514-77-5

2-(((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)-3-butylquinazolin-4(3H)-one

Cat. No. B2895587
CAS RN: 2034514-77-5
M. Wt: 471.37
InChI Key: DPJYOBBRZRPVHM-UHFFFAOYSA-N
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Description

The compound is a quinazolinone derivative with a 1,2,4-oxadiazole ring and a bromophenyl group attached. Quinazolinones are a class of compounds that have been studied for their potential biological activities, including anticancer, anti-inflammatory, and antimicrobial activities .


Molecular Structure Analysis

The molecular structure of this compound would likely show the quinazolinone core with the 1,2,4-oxadiazole ring and bromophenyl group attached at specific positions. The exact structure would depend on the positions of these substituents .


Chemical Reactions Analysis

The compound could potentially undergo various chemical reactions, depending on the conditions and reagents used. For example, the bromine atom on the phenyl ring could potentially be replaced with other groups through nucleophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as the presence of the bromine atom and the 1,2,4-oxadiazole ring could influence properties such as polarity, solubility, and stability .

Scientific Research Applications

Antiviral and Cytotoxic Activities

Quinazolinone derivatives have been synthesized and evaluated for their antiviral activity against viruses such as HIV, HSV, and vaccinia viruses. Specifically, some derivatives exhibited notable antiviral activity against Herpes simplex and vaccinia viruses, highlighting their potential as antiviral agents (Selvam et al., 2010).

Antimicrobial and Anticonvulsant Activities

Another study focused on the synthesis of novel quinazolinone derivatives to evaluate their antimicrobial and anticonvulsant activities. The compounds demonstrated broad-spectrum activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Additionally, certain derivatives showed potent anticonvulsant activity, underscoring their therapeutic potential in managing bacterial infections and seizure disorders (Rajasekaran et al., 2013).

Antituberculosis and Cytotoxicity Studies

Research into 3-heteroarylthioquinoline derivatives has revealed their efficacy against Mycobacterium tuberculosis, with certain compounds emerging as particularly potent. These findings indicate the promise of quinazolinone derivatives in treating tuberculosis, offering a foundation for further development in antituberculosis therapy (Chitra et al., 2011).

Antimicrobial, Antioxidant, and Antihypertensive Activities

The synthesis of quinazolinone derivatives appended with oxadiazole and triazole rings has been explored for their antimicrobial, antioxidant, and antihypertensive properties. Some compounds exhibited significant in vitro activities, suggesting their potential in developing treatments for bacterial infections, oxidative stress, and hypertension (Naik et al., 2014).

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinazolinone derivatives act by interacting with specific enzymes or receptors in the body .

Safety and Hazards

As with any chemical compound, handling this compound would require appropriate safety precautions. The presence of the bromine atom could potentially make this compound hazardous if not handled properly .

Future Directions

Future research on this compound could involve studying its biological activity, optimizing its synthesis, and investigating its mechanism of action. It could also involve designing and synthesizing analogs with improved properties .

properties

IUPAC Name

2-[[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-3-butylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19BrN4O2S/c1-2-3-11-26-20(27)16-9-4-5-10-17(16)23-21(26)29-13-18-24-19(25-28-18)14-7-6-8-15(22)12-14/h4-10,12H,2-3,11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPJYOBBRZRPVHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=CC=CC=C2N=C1SCC3=NC(=NO3)C4=CC(=CC=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19BrN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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